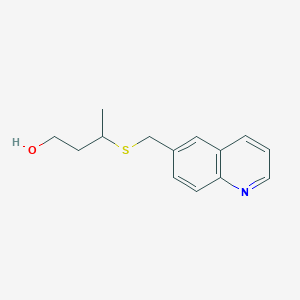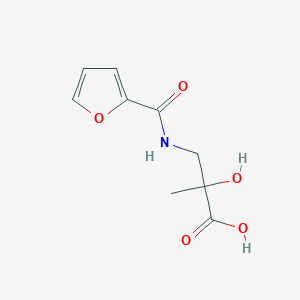
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as QMSB and is a derivative of quinoline. The unique chemical structure of QMSB makes it an interesting compound for studying its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of QMSB is not well understood. However, it is believed that the compound interacts with the metal ions through its sulfur and oxygen atoms, resulting in the formation of a stable complex.
Biochemical and Physiological Effects:
QMSB has been shown to have potential biochemical and physiological effects. Studies have shown that QMSB can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. This property of QMSB makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of QMSB is its fluorescent properties, which make it a valuable tool for the detection of metal ions. However, the limitations of QMSB include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of QMSB. One of the potential areas of research is its use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are required to understand the mechanism of action of QMSB and its potential applications in this field. Additionally, the development of new synthetic methods for QMSB and its derivatives can lead to the discovery of new compounds with unique properties and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of QMSB involves the reaction of 3-bromobutan-1-ol with quinoline-6-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of QMSB as a white solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
QMSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. QMSB has been shown to selectively bind with metal ions such as copper (II), nickel (II), and zinc (II), resulting in a change in its fluorescence intensity. This property of QMSB makes it a valuable tool for the detection of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
3-(quinolin-6-ylmethylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(6-8-16)17-10-12-4-5-14-13(9-12)3-2-7-15-14/h2-5,7,9,11,16H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAFQCAXHAJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)